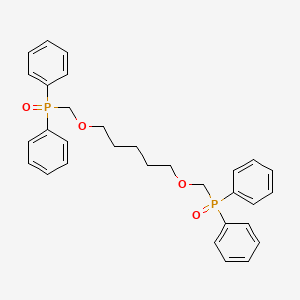![molecular formula C21H17Cl2N3O2 B11517337 5-{[2-(benzyloxy)-3,5-dichlorobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11517337.png)
5-{[2-(benzyloxy)-3,5-dichlorobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole core, substituted with benzyloxy and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-5-chlorobenzophenone with benzyloxy-substituted benzylamine under acidic conditions. This is followed by cyclization to form the benzodiazole ring. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-({[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin chloride (SnCl2) in the presence of hydrogen.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-({[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share a similar core structure but differ in their substituents.
Phenylbenzodiazole compounds: Similar in having a benzodiazole ring but with different functional groups.
Uniqueness
The uniqueness of 5-({[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H17Cl2N3O2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-15-8-14(11-24-16-6-7-18-19(10-16)26-21(27)25-18)20(17(23)9-15)28-12-13-4-2-1-3-5-13/h1-10,24H,11-12H2,(H2,25,26,27) |
InChI Key |
ZUFPMUGHISONHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)CNC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-hydroxyethyl)-8-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517261.png)

![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517276.png)
![3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol](/img/structure/B11517278.png)
![6-[4-(Trifluoromethoxy)phenyl]-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B11517298.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11517306.png)
![N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide](/img/structure/B11517308.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11517312.png)
![ethyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11517315.png)
![N,N'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]benzene-3,1-diyl})bis(2,2,2-trifluoroacetamide)](/img/structure/B11517330.png)
![[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B11517342.png)
![3-chloro-N-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517343.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11517351.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine](/img/structure/B11517353.png)
